molecular formula C9H12O3 B2424416 (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS No. 2550997-64-1

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Cat. No.: B2424416
CAS No.: 2550997-64-1
M. Wt: 168.192
InChI Key: LOIFQAZXRVMAHF-GKROBHDKSA-N
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Description

(1S,5R,7R)-7-Hydroxybicyclo[321]oct-2-ene-3-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include a solvent such as toluene and a temperature range of 80-120°C. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).

    Substitution: SOCl2 in pyridine, TsCl in pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of chlorinated or tosylated derivatives.

Scientific Research Applications

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,7S)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Bicyclo[3.2.1]octane-3-carboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties.

    7-Hydroxybicyclo[3.2.1]oct-2-ene: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups and the bicyclic structure provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h4-6,8,10H,1-3H2,(H,11,12)/t5-,6+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFQAZXRVMAHF-GKROBHDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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